molecular formula C12H13ClN4O3S2 B1402762 2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide CAS No. 1365962-50-0

2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide

Cat. No.: B1402762
CAS No.: 1365962-50-0
M. Wt: 360.8 g/mol
InChI Key: DQFTWSKVVJDSSE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, 2-chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide , reflects its structural components:

  • 2-chloro propanamide : A three-carbon amide chain with a chlorine substituent at the second position.
  • 4-sulfamoylphenyl group : A benzene ring para-substituted with a sulfonamide (-SO₂NH-) linker.
  • 5-methyl-1,3,4-thiadiazol-2-amine : A 1,3,4-thiadiazole ring with a methyl group at position 5 and an amino group at position 2.

Key Identifiers:

Property Value Source
CAS Registry Number 1365962-50-0
Molecular Formula C₁₂H₁₃ClN₄O₃S₂
Molecular Weight 360.83–360.84 g/mol
SMILES CC(C(NC1=CC=C(S(=O)(NC2=NN=C(S2)C)=O)C=C1)=O)Cl

The compound is also referenced by alternative designations, such as 3-chloro-N-(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)propanamide (CAS: 1365964-29-9), highlighting positional isomerism in the chloro-substituted propanamide chain.

Historical Development in Thiadiazole Chemistry

The synthesis and application of 1,3,4-thiadiazole derivatives trace back to Emil Fischer’s pioneering work in 1882. Early thiadiazole chemistry focused on antibacterial sulfonamides, exemplified by sulfamethizole, which combined sulfonamide groups with heterocyclic scaffolds for enhanced bioavailability.

Milestones in Sulfonamide-Thiadiazole Hybrid Development:

  • 1950s–1970s : Introduction of acetazolamide and methazolamide , carbonic anhydrase inhibitors featuring 1,3,4-thiadiazole sulfonamides.
  • 1980s–2000s : Expansion into antiparasitic agents (e.g., megazol ) and cephalosporin antibiotics (e.g., cefazolin ).
  • 2010s–Present : Rational design of hybrids targeting dual enzymatic pathways, such as EGFR/carbonic anhydrase IX inhibitors.

The target compound’s synthesis likely follows modern protocols involving:

  • Cyclization of acyl hydrazines with phosphorus pentasulfide (P₂S₅) to form the thiadiazole core.
  • Sulfonylation of aniline derivatives using chlorosulfonic acid, followed by coupling with 5-methyl-1,3,4-thiadiazol-2-amine.
  • Amidation of the

Properties

IUPAC Name

2-chloro-N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O3S2/c1-7(13)11(18)14-9-3-5-10(6-4-9)22(19,20)17-12-16-15-8(2)21-12/h3-7H,1-2H3,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFTWSKVVJDSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C12H13ClN4O3S2
  • Molecular Weight : 346.80 g/mol
  • CAS Number : 24694-13-1
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

In Vitro Cytotoxicity Studies
A study evaluated the cytotoxic effects of synthesized thiadiazole derivatives against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results indicated varying degrees of potency with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications (e.g., substituents on the phenyl ring) .

CompoundCell LineIC50 (µg/mL)
4iMCF-72.32
4cHepG23.21
4fMCF-75.36
4eHepG210.10

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key cellular pathways associated with cancer cell proliferation and survival. The presence of the thiadiazole moiety is believed to enhance lipophilicity and facilitate cellular uptake, thereby increasing bioavailability and efficacy against tumor cells.

Antimicrobial Activity

In addition to its anticancer properties, compounds featuring the thiadiazole structure have shown promising antimicrobial activity against various pathogens.

Antibacterial and Antifungal Studies
Research indicates that derivatives similar to this compound exhibit significant antibacterial activity against Gram-positive bacteria and antifungal activity against strains like Candida albicans and Aspergillus niger. For instance, one study reported that certain thiadiazole derivatives achieved inhibition rates between 58% and 66% against these fungi, with minimum inhibitory concentrations (MICs) ranging from 32 to 42 μg/mL .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide":

Basic Information

  • Name: this compound
  • Molecular Formula: C12H13ClN4O3S2
  • Molecular Weight: 360.8 g/mol
  • CAS Registry Number: 1365962-50-0

Synonyms
The compound is also known by several synonyms :

  • 2-Chloro-n-(4-([(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl)phenyl)propanamide
  • 2-chloro-N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]propanamide
  • 2-CHLORO-N-(4-[[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL]PHENYL)PROPANAMIDE

Potential Research Areas
While the search results do not explicitly detail the applications of "this compound," they do provide some context for potential research avenues:

  • Tryptophan-Kynurenine (Trp-KYN) Metabolic Pathway: The Trp-KYN pathway is implicated in various diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Kynurenine metabolites, such as KYNA, have demonstrated neuroprotective properties .
  • NMDA Receptor Modulation: Kynurenic acid (KYNA) acts as an antagonist of NMDA receptors, which are crucial in synaptic plasticity and cognitive functions. This suggests potential applications in neurological damage prevention .
  • Neuroinflammation and Excitotoxicity: Given KYNA's role in modulating glutamate receptors and its anti-inflammatory properties, the compound may have applications in addressing neuroinflammation and excitotoxicity .
  • AhR Activation: KYNA is an endogenous agonist of the AhR (aryl hydrocarbon receptor), linking it to anti-inflammatory processes and broader neuroprotective properties . This suggests potential applications in treating conditions where AhR modulation is beneficial.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₁₂H₁₃ClN₄O₃S₂
  • Molecular Weight : 360.84 g/mol
  • Substituents :
    • Chlorine at the 3-position of the propanamide chain.
    • 5-Methyl-1,3,4-thiadiazol-2-amine linked via a sulfonyl group to the phenyl ring.

N-(4-{[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide

Key Features :

  • Molecular Formula : C₁₃H₁₆N₄O₃S₂
  • Molecular Weight : 340.42 g/mol
  • Substituents: Ethyl group replaces the methyl group on the thiadiazole ring. No chlorine substituent on the propanamide chain.

2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Key Features :

  • Molecular Formula : C₆H₆ClN₃OS
  • Molecular Weight: Not explicitly provided (estimated ~212 g/mol).
  • Substituents :
    • Chlorine at the 2-position of the acetamide chain.
    • Direct linkage to the thiadiazole ring without a sulfonylphenyl spacer.
  • Implications : The absence of the sulfonylphenyl group simplifies the structure, likely reducing steric hindrance and molecular weight, which could favor metabolic stability .

5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Key Features :

  • Molecular Formula : C₁₅H₁₁ClFN₅O₃S₂
  • Molecular Weight : 427.86 g/mol
  • Substituents :
    • Pyrimidine-carboxamide core with a chlorine substituent.
    • 4-Fluorobenzylsulfonyl group and thiadiazole linkage.

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide C₁₂H₁₃ClN₄O₃S₂ (hypothetical) ~360.84 (estimated) 2-Chloro propanamide, 5-methyl-thiadiazole, sulfonylphenyl linkage Chlorine at 2-position may alter electronic properties vs. 3-chloro isomer.
3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide C₁₂H₁₃ClN₄O₃S₂ 360.84 3-Chloro propanamide, 5-methyl-thiadiazole, sulfonylphenyl linkage Higher steric bulk; discontinued commercial availability .
N-(4-{[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide C₁₃H₁₆N₄O₃S₂ 340.42 Ethyl-thiadiazole, no chlorine Increased lipophilicity; simpler synthesis pathway .
2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide C₆H₆ClN₃OS ~212 2-Chloro acetamide, direct thiadiazole linkage Compact structure; potential for rapid absorption .
5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide C₁₅H₁₁ClFN₅O₃S₂ 427.86 Pyrimidine-carboxamide, 4-fluorobenzylsulfonyl Complex aromatic system; fluorinated group for enhanced bioactivity .

Research Implications and Limitations

  • Positional Isomerism : The 2-chloro and 3-chloro isomers of the propanamide derivatives may exhibit divergent biological activities due to differences in steric effects and electronic distribution .
  • Sulfonamide vs. Direct Linkage : The sulfonylphenyl spacer in the target compound likely enhances solubility compared to direct thiadiazole-linked analogs but may reduce metabolic stability .
  • Data Gaps: No experimental data (e.g., solubility, bioactivity) are available for the 2-chloro variant, necessitating further research to validate hypotheses derived from structural comparisons.

Preparation Methods

Synthesis of the Heterocyclic Intermediate

The core heterocyclic moiety, 5-methyl-1,3,4-thiadiazol-2-amine, can be synthesized via sulfur-mediated cyclization of appropriate precursors. A typical route involves:

  • Starting Material: 2-Aminothiadiazole derivatives, which are commercially available or synthesized via sulfurization of corresponding amidines or thiosemicarbazides.
  • Method: Sulfuric acid-mediated cyclization or oxidative cyclization of thiosemicarbazides to form the thiadiazole ring, as reported in literature for thiadiazole synthesis.

Research findings: Sulfuric acid or other strong acids facilitate cyclization by promoting intramolecular condensation, yielding the 5-methyl-1,3,4-thiadiazol-2-amine with high purity.

Preparation of the Sulfonyl Chloride Intermediate

The sulfonyl chloride derivative of 4-aminophenyl is prepared via sulfonation of 4-aminobenzene followed by chlorination:

  • Starting Material: 4-Aminobenzenesulfonic acid (or its salts).
  • Method: Treatment with chlorinating agents such as thionyl chloride or phosphorus pentachloride under reflux conditions converts the sulfonic acid group to the corresponding sulfonyl chloride.

Research data: The process involves refluxing the sulfonic acid with thionyl chloride in inert solvents like dichloromethane, with subsequent purification by distillation or filtration.

Step Reagents & Conditions Purpose References
Sulfonation 4-Aminobenzenesulfonic acid + SOCl₂ Conversion to sulfonyl chloride
Purification Evaporation of excess SOCl₂ Obtain pure sulfonyl chloride

Coupling of the Thiadiazole Amine with the Sulfonyl Chloride

The key step involves nucleophilic substitution:

  • Reagents: 5-methyl-1,3,4-thiadiazol-2-amine and the prepared sulfonyl chloride.
  • Conditions: The reaction is typically carried out in inert solvents such as dichloromethane or acetonitrile, with base catalysts like triethylamine or pyridine to scavenge HCl and facilitate coupling.
  • Procedure: The thiadiazole amine is added dropwise to the sulfonyl chloride solution under stirring at 0–25°C, maintaining an inert atmosphere to prevent side reactions.

Research findings: This method yields the sulfonamide linkage efficiently, with yields often exceeding 70%. The reaction’s selectivity is enhanced by controlling temperature and stoichiometry.

Step Reagents & Conditions Purpose References
Coupling Thiadiazol-2-amine + sulfonyl chloride + pyridine Formation of sulfonamide ,
Workup Filtration, washing, recrystallization Purify intermediate ,

Summary of the Overall Synthetic Route

Step Description Key Reagents Solvents Conditions Yield/Notes
1 Synthesis of 5-methyl-1,3,4-thiadiazol-2-amine Precursors + sulfurization - Acidic cyclization High yield
2 Preparation of sulfonyl chloride 4-Aminobenzenesulfonic acid + SOCl₂ Dichloromethane Reflux Good yield
3 Coupling to form sulfonamide Sulfonyl chloride + thiadiazole amine Acetonitrile + pyridine 0–25°C >70% yield
4 Attachment of chloropropanamide Chloropropanoyl chloride + sulfonamide Dichloromethane 0–25°C Moderate to high yield

Notes and Considerations

  • Purity and Characterization: Each intermediate should be characterized via spectroscopic methods (NMR, IR, MS) to confirm structure before proceeding.
  • Reaction Optimization: Temperature, stoichiometry, and solvent choice are critical for maximizing yield and purity.
  • Safety: Handling of thionyl chloride, chlorinated reagents, and acids requires appropriate safety measures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide

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